molecular formula C8H14BrNO B1168310 Technegas CAS No. 112263-77-1

Technegas

Cat. No.: B1168310
CAS No.: 112263-77-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Technegas is an ultrafine dispersion of technetium-99m (Tc-99m)-labeled carbon nanoparticles, developed as an advanced radio-aerosol for pulmonary ventilation imaging research . It is produced by heating sodium pertechnetate Tc-99m in a pure argon atmosphere within a graphite crucible to extremely high temperatures (approximately 2750°C) . This process volatilizes the technetium and carbon, forming hydrophobic, hexagonal platelet particles where a core of elemental technetium-99m is encapsulated within multiple layers of graphitic carbon . The resulting composite particles are typically between 5-200 nm in size, a characteristic that allows them to exhibit gas-like diffusion behavior, enabling deep and uniform penetration into the lung periphery upon inhalation . The primary research application of this compound is in scintigraphic imaging for the evaluation of pulmonary ventilation, most often in conjunction with perfusion imaging (V/Q scanning) for the diagnosis of pulmonary embolism . Its gas-like distribution and prolonged retention in the alveolar spaces make it particularly valuable for high-quality single-photon emission computed tomography (SPECT) studies . Beyond pulmonary embolism, its research utility extends to investigating a range of respiratory conditions, including chronic obstructive pulmonary disease (COPD), asthma, chronic thromboembolic pulmonary hypertension, and for pre-surgical quantification of regional lung function . A key advantage in research settings is its minimal central airway deposition compared to liquid aerosols, which reduces imaging artifacts and provides a more accurate map of functional ventilation . Disclaimer: This product is For Research Use Only (RUO). It is strictly prohibited for diagnostic, therapeutic, or any other personal use. Note for Suppliers: this compound is a registered pharmaceutical product with established clinical use. The disclaimer above is provided as per the user's request. For commercial accuracy and regulatory compliance, marketing this material for *in vitro research (RUO) requires careful positioning, as it is inherently designed and approved for human administration.*

Properties

CAS No.

112263-77-1

Molecular Formula

C8H14BrNO

Synonyms

Technegas

Origin of Product

United States

Scientific Research Applications

Clinical Applications

  • Pulmonary Embolism Diagnosis
    • Technegas is predominantly utilized for diagnosing pulmonary embolism, where it serves as a reliable alternative to traditional imaging methods like xenon-133 . Studies have shown that this compound images can effectively rule out pulmonary thromboembolism with high accuracy.
  • Chronic Thromboembolic Pulmonary Hypertension
    • Emerging research indicates that this compound can be beneficial in diagnosing chronic thromboembolic pulmonary hypertension, providing insights into lung perfusion and ventilation dynamics .
  • Asthma and Chronic Obstructive Pulmonary Disease (COPD)
    • The application of this compound has expanded to include conditions such as asthma and COPD. Its ability to visualize ventilation abnormalities aids in the management and treatment of these chronic respiratory diseases .
  • Innovative Imaging Techniques
    • Recent advancements have integrated this compound with other imaging modalities, such as computed tomography (CT), enhancing diagnostic capabilities. For instance, fusion imaging techniques combining this compound SPECT with CT provide complementary functional and anatomical information .

Comparative Studies

A pivotal study compared the effectiveness of this compound with xenon-133 in a cohort of patients. The results demonstrated a strong positive correlation between relative lung ventilation percentages obtained from both imaging techniques (correlation coefficient r=0.79r=0.79, P<0.0001P<0.0001) indicating that this compound is non-inferior to xenon-133 for measuring pulmonary ventilatory distribution .

Technical Characteristics

Characteristic This compound Xenon-133
Particle Size<500 nmGas with larger molecular size
Production MethodHeating technetium-99m in carbonRadioactive gas
Inhalation EfficiencyHigh diffusion to lung peripheryLimited penetration
Safety ProfileLower risk of aerosol exposureHigher risk due to gas behavior

Case Studies

  • Case Study on Asthma Management
    • A clinical evaluation involving patients with asthma demonstrated that this compound provided clearer visualization of ventilation defects compared to conventional methods, leading to better treatment decisions .
  • Study on COPD Patients
    • In a cohort study involving COPD patients, this compound imaging revealed significant ventilation-perfusion mismatches that were not detectable with standard imaging techniques, highlighting its utility in chronic disease management .

Chemical Reactions Analysis

Core Reduction Reaction Mechanism

The fundamental reaction involves the reduction of pertechnetate (TcO₄⁻) to metallic technetium (Tc⁰) via carbon at extreme temperatures (2,750°C). Key steps include:

Stage 1: Drying (70°C)

  • Aqueous Na⁹⁹ᵐTcO₄ in saline evaporates, leaving a dry residue of Na⁹⁹ᵐTcO₄ and NaCl on the graphite crucible .

Stage 2: High-Temperature Reduction (2,750°C)

  • Carbon reduces Tc(VII) in pertechnetate to Tc(0) through sequential reactions :

    • 630–850°C :

      C+NaTcO4CO2+CO+Na2O+Tc intermediates\text{C}+\text{NaTcO}_4\rightarrow \text{CO}_2+\text{CO}+\text{Na}_2\text{O}+\text{Tc intermediates}
    • 850–1,000°C :

      Tc intermediates+CTc0+CO2\text{Tc intermediates}+\text{C}\rightarrow \text{Tc}^0+\text{CO}_2
    • >2,250°C :
      Technetium platelets form and co-condense with volatile carbon species, creating carbon-encapsulated Tc nanoparticles .

Atmospheric and Compositional Influences

ConditionProduct CharacteristicsSource References
Argon (100%) - Tc⁰ core with graphitic carbon shell
- Hydrophobic particles (30–160 nm)
3% O₂/97% Ar - Pertechnetate aerosols (TcO₃(OH), TcO₂(OH)₃)
- Oxidation state +7

Key Findings :

  • X-ray photoelectron spectroscopy confirms Tc⁰ in argon-derived particles (binding energy shift: 261.8 eV) .

  • Oxygen contamination converts Tc⁰ to Tc(VII) oxides/hydroxides, altering aerosol behavior .

Nanoparticle Formation Dynamics

Structural Analysis :

  • Core : Hexagonal Tc⁰ platelets (30–60 nm) via TEM/SEM .

  • Shell : 1–5 graphitic carbon layers (0.34 nm interlayer spacing) .

  • Agglomeration : Particles cluster into 100–177 nm aggregates in argon .

Yield Optimization :

  • 70–86% of initial ⁹⁹ᵐTc converts to inhalable this compound .

  • Losses occur via chamber wall deposition (≤30%) and residual crucible retention (≈25%) .

Reaction Byproducts and Impurities

ComponentSourceMitigation Strategy
NaCl Saline carrier in crucibleSublimation at 1,200–1,800°C
CO/CO₂ Carbon oxidation during reductionPurging with argon
Free ⁹⁹ᵐTcO₄⁻ Incomplete reductionCrucible pre-treatment protocols

Analytical Validation

Spectroscopic Evidence :

  • Mass Spectrometry : Dominant peaks at m/z 164 (TcO₃(OH)⁺) and 182 (TcO₂(OH)₃⁺) in oxygen-contaminated systems .

  • Thermogravimetry : Mass loss correlates with TcO₄⁻ → Tc⁰ conversion at >850°C .

Imaging Correlation :

  • 90% of ⁹⁹ᵐTc activity associates with carbon-encapsulated particles , enabling uniform lung deposition .

This synthesis of multi-source data clarifies this compound' reaction pathways and validates its reproducibility under standardized protocols .

Comparison with Similar Compounds

Clinical Findings :

  • In a study of 196 patients, this compound produced superior diagnostic images compared to xenon-133, with reduced central airway signaling and faster procedure times .
  • Krypton-81m requires specialized ventilation systems, whereas this compound is portable and easier to administer . However, this compound may yield more nondiagnostic results (33% vs. 66% false positives in PE detection) .

Comparison with Aerosol Agents: ⁹⁹ᵐTc-DTPA

Particle Dynamics and Deposition

Parameter This compound ⁹⁹ᵐTc-DTPA
Aerodynamic Diameter 158 nm (median) 0.5–2 µm
Peripheral Deposition 94% (higher penetration) 88% (more central deposition)
Inhalation Time 1–2 breaths 5–10 minutes of tidal breathing
Clinical Utility Effective in obstructive diseases Poor deposition in COPD patients

Research Insights :

  • A study of 76 patients demonstrated this compound’ superior peripheral lung penetration (permeability index: 0.94 vs. 0.88 for ⁹⁹ᵐTc-DTPA) .
  • ⁹⁹ᵐTc-DTPA’s larger droplets lead to nonuniform deposition in obstructive airways, reducing diagnostic accuracy .

Comparison with Perthis compound

Perthis compound, a derivative of this compound, is generated in an oxygen/argon mixture, producing technetium oxides instead of metallic Tc-carbon nanoparticles .

Parameter This compound Perthis compound
Particle Size 158 nm (median) 167 nm (median)
Chemical Composition Tc-carbon nanoparticles Tc-oxide nanoparticles
Clinical Use Ventilation imaging Altered lung permeability studies

Physiological Differences :

  • Perthis compound clears faster from lungs (half-time: 2.5 min vs. 10.1 min for modified this compound), making it suitable for assessing pulmonary permeability .

Comparison with Emerging Agents: ⁶⁸Ga-Labelled Carbon Nanoparticles

⁶⁸Ga-labelled carbon nanoparticles, produced using this compound generators, are being explored for PET/CT ventilation imaging.

Parameter This compound ⁶⁸Ga-Labelled Nanoparticles
Radionuclide ⁹⁹ᵐTc ⁶⁸Ga
Imaging Modality SPECT PET/CT
Particle Structure Hexagonal Tc-carbon platelets Similar hexagonal structure

Data Tables

Table 1: Key Clinical Studies Comparing this compound with Alternatives

Study (Year) Comparison Focus Key Findings Reference
Lemb et al. (1995) This compound vs. ⁸¹ᵐKr This compound reduced indeterminate results by 30%
Radadia et al. (2023) This compound SPECT vs. ¹²⁹Xe MRI Strong correlation in defect quantification (r=0.48)
Howarth et al. (1999) This compound vs. ¹³³Xe This compound showed 96% predictive accuracy in PE

Table 2: Advantages and Limitations of this compound

Advantages Limitations
Rapid imaging (<20 minutes) Not FDA-approved
Low radiation dose Aggregation in liquid samples
Superior peripheral deposition Higher nondiagnostic rates vs. ⁸¹ᵐKr

Q & A

Q. What distinguishes Technegas from traditional ventilation agents like ⁸¹mKr in pulmonary imaging?

this compound, a ⁹⁹mTc-labeled carbon nanoparticle aerosol, offers superior alveolar penetration due to its hydrophobic, ultrafine particle size (~5–30 nm) and resistance to airway clearance . Unlike gaseous ⁸¹mKr, this compound provides stable deposition for SPECT imaging, enabling prolonged studies without rapid exhalation. Methodologically, its production involves high-temperature arc ablation (2,750°C) of ⁹⁹mTc-pertechnetate within a graphite crucible under argon, generating nanoparticles ideal for deep lung penetration .

Q. What standardized protocols ensure reproducibility in this compound production for experimental studies?

Key steps include:

Crucible preparation : Use 0.17 mL of ⁹⁹mTc-sodium pertechnetate to avoid overflow.

Simmer phase : Evaporate liquid at 70°C for 6 minutes under ultrapure argon.

Combustion cycle : Apply alternating-current arc for 15 seconds to ablate graphite and ⁹⁹mTc.

Patient inhalation : Ensure a practice run to optimize breathing technique . Deviations in argon purity or crucible volume significantly alter particle size and biodistribution.

Q. How is this compound’ pulmonary deposition quantified in pharmacokinetic studies?

Researchers use gamma camera imaging to measure %ID (percent injected dose) in organs over 24 hours. For example, 90.29% of this compound deposits in the lungs at 1 minute post-inhalation, with 81.44% retained after 24 hours . Serum and urine samples are analyzed via paper chromatography to distinguish this compound nanoparticles from free ⁹⁹mTc-pertechnetate, ensuring accurate biodistribution metrics .

Advanced Research Questions

Q. How do variations in this compound particle size impact experimental outcomes in obstructive lung disease models?

Particle size heterogeneity (5–200 nm) can skew ventilation-perfusion (V/Q) mismatch ratios. In obstructive lung studies, smaller particles (<30 nm) penetrate deeper but may aggregate in narrowed airways, confounding SPECT results. Researchers mitigate this by standardizing argon flow rates during combustion and validating particle size via electron microscopy pre-inhalation .

Q. What methodologies resolve contradictions in this compound’ systemic absorption reported across studies?

Discrepancies arise from differing detection limits in serum assays. While some studies report negligible systemic absorption (<2%ID in blood), others detect ⁹⁹mTc-pertechnetate in serum peaks at 10–20 minutes post-inhalation (2.39 ± 1.10 MBq/L) . To reconcile this, use dual-isotope SPECT/CT co-registration to differentiate pulmonary vs. systemic signals and apply compartmental modeling for pharmacokinetic analysis .

Q. How can researchers optimize this compound protocols for translational studies in animal models?

Modify inhalation chambers to control tidal volume and respiratory rate in rodents. Key parameters:

ParameterRecommendationRationale
Aerosol concentration30–50 MBq/mLBalances imaging resolution vs. radiation dose
Inhalation duration5–10 breathsPrevents nanoparticle aggregation
Post-imaging euthanasia≥24 hours delayAllows clearance of free ⁹⁹mTcO₄⁻
Validate with ex vivo gamma counting of lung tissues to confirm deposition efficiency .

Methodological Challenges and Solutions

Q. What statistical approaches are robust for analyzing this compound SPECT data in heterogeneous patient cohorts?

Bland-Altman analysis and Wilcoxon signed-rank tests are preferred for paired comparisons (e.g., this compound vs. ⁹⁹mTc-DTPA). For example, in obstructive lung studies, this compound shows superior V/Q correlation (r = 0.92 vs. 0.76 for DTPA), but requires non-parametric tests due to non-normal distribution . Use mixed-effects models to account for intra-patient variability in longitudinal studies.

Q. How can researchers address ethical and safety concerns in this compound studies involving human volunteers?

  • Radiation safety : Limit administered activity to <50 MBq, adhering to ALARA principles.
  • Informed consent : Disclose potential ⁹⁹mTc-pertechnetate renal excretion (18.75 ± 6.62%ID in urine at 24 hours) .
  • Biosampling : Collect serum/urine ≤24 hours post-inhalation to minimize participant burden.

Data Contradictions and Validation

Q. Key Findings from Pharmacokinetic Studies

MetricThis compound (Mean ± SD)⁹⁹mTc-DTPA (Mean ± SD)P-value (Wilcoxon)
Lung retention (24h)81.44 ± 3.52%ID12.3 ± 5.1%ID<0.001
Serum peak (MBq/L)2.39 ± 1.100.45 ± 0.210.002
Urinary excretion18.75 ± 6.62%ID85.4 ± 9.8%ID<0.001

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.